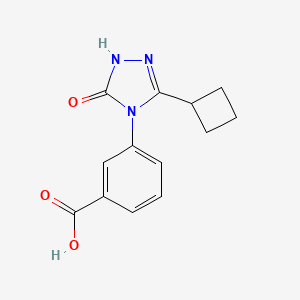![molecular formula C22H25N5O2 B3789330 1-[2-(diethylamino)-2-oxoethyl]-N-[(2-phenylphenyl)methyl]triazole-4-carboxamide](/img/structure/B3789330.png)
1-[2-(diethylamino)-2-oxoethyl]-N-[(2-phenylphenyl)methyl]triazole-4-carboxamide
Overview
Description
1-[2-(diethylamino)-2-oxoethyl]-N-[(2-phenylphenyl)methyl]triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 1-[2-(diethylamino)-2-oxoethyl]-N-[(2-phenylphenyl)methyl]triazole-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the introduction of the diethylamino and phenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
1-[2-(diethylamino)-2-oxoethyl]-N-[(2-phenylphenyl)methyl]triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Studies have explored its activity against various biological targets, including enzymes and receptors.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)-2-oxoethyl]-N-[(2-phenylphenyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(diethylamino)-2-oxoethyl]-N-[(2-phenylphenyl)methyl]triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with broad-spectrum biological activities.
Fluconazole: A triazole antifungal agent used in the treatment of fungal infections.
Voriconazole: Another triazole antifungal with a broader spectrum of activity compared to fluconazole.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]-N-[(2-phenylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-3-26(4-2)21(28)16-27-15-20(24-25-27)22(29)23-14-18-12-8-9-13-19(18)17-10-6-5-7-11-17/h5-13,15H,3-4,14,16H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTXXLVHUFCJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione](/img/structure/B3789255.png)
![N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-2-(methylamino)isonicotinamide](/img/structure/B3789260.png)
![2-(cyclopropylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3789266.png)
![N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-3-phenylpropan-1-amine](/img/structure/B3789268.png)
![5-(1,3-benzodioxol-5-yloxymethyl)-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3789277.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B3789280.png)
![5-{1-[(5-acetyl-3-thienyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3789288.png)
![1-(4-morpholinyl)-3-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3789293.png)
amine](/img/structure/B3789296.png)
![10-methoxy-5-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B3789309.png)
![1-(4-methoxybenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3789313.png)
![(3R,4R)-4-(azepan-1-yl)-1-[(3,4-difluorophenyl)methyl]piperidin-3-ol](/img/structure/B3789319.png)
![1-(2-methoxybenzyl)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3789325.png)

